molecular formula C6H8O2 B1219413 2H-Pyran-2-one, 5,6-dihydro-4-methyl- CAS No. 2381-87-5

2H-Pyran-2-one, 5,6-dihydro-4-methyl-

Cat. No.: B1219413
CAS No.: 2381-87-5
M. Wt: 112.13 g/mol
InChI Key: RPEASMBMVIKUTH-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 5,6-dihydro-4-methyl-, also known as 2H-Pyran-2-one, 5,6-dihydro-4-methyl-, is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Polysubstituted 2H-Pyran-2-ones

  • Application : The hydroalkylation of alkynoates with activated methylenes led to the synthesis of polysubstituted 2H-pyran-2-ones and 5,6-dihydro-2H-pyran-2-ones. These compounds have been obtained with yields ranging from 47% to 88% under optimized conditions (Liu, Jiang, & Qiao, 2009).

2. Chemical Reactions with Dichlorocarbene

  • Application : 2-Methyl-5,6-dihydro-2H-pyran reacts with dichlorocarbene, leading to products of addition to the double bond and insertion at the C-H bond. This reaction produces compounds like cis- and trans-7,7-dichloro-2-methyl-3-oxabicyclo[4.1.0]heptane and 2-dichloromethyl-2-methyl-5,6-dihydro-2H-pyran (Ibatullin, Petrushina, Gataullin, & Safarov, 1986).

3. Simmons-Smith Reaction

  • Application : In the Simmons-Smith reaction, 2-Methyl-5,6-dihydro-2H-pyran produces a mixture of various compounds like 2-ethyl-5,6-dihydro-2H-pyran, cis- and trans-2-methyl-3-oxabicyclo-[4.1.0]heptanes, and 2-methyl-2,5,6,7- or 3-methyl-2,3,6,7-tetrahydrooxepine (Ubatullin, Petrushina, Popov, Gataullin, & Safarov, 1987).

4. Cleavage by Acid Halides

  • Application : The reaction of 2-methyl-5,6-dihydro-2H-pyrane with various acid halides is known to cause ring cleavage accompanied by an allylic rearrangement. This reaction pathway leads to the formation of compounds like 1,3,5-hexatriene and dihydropyrane (Ibatullin, Petrushina, Domrachev, Khabirova, & Safarov, 1984).

5. Synthesis of Arylated Pyran-2-ones

  • Application : Substituent-controlled direct access to functionalized 4-(2-oxo-1,2-diarylethyl)-5,6-diaryl-pyran-2-ones has been achieved by stirring a mixture of 3-cyano-5,6-diaryl-2H-pyran-2-ones and functionalized deoxybenzoins. This method has paved the way for the synthesis of pyrano[3,4-c]pyran-1,8-diones in excellent yields (Singh, Dixit, Chaurasia, Raghunandan, Maulik, & Goel, 2007).

Biochemical Analysis

Biochemical Properties

2H-Pyran-2-one, 5,6-dihydro-4-methyl- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme carbonic anhydrase, where it acts as an inhibitor . This interaction is significant as carbonic anhydrase is involved in the regulation of pH and CO2 transport in tissues. Additionally, 2H-Pyran-2-one, 5,6-dihydro-4-methyl- has been reported to interact with other enzymes and proteins, influencing their activity and stability .

Cellular Effects

2H-Pyran-2-one, 5,6-dihydro-4-methyl- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce the production of colony-stimulating factors in bone marrow stromal cells, which are essential for the proliferation and differentiation of hematopoietic cells . Additionally, it has demonstrated antimicrobial, antifungal, and antitumor activities, highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- involves its interaction with various biomolecules. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its inhibition of carbonic anhydrase involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of CO2 to bicarbonate . This binding interaction is crucial for its biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as antimicrobial and antitumor activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

2H-Pyran-2-one, 5,6-dihydro-4-methyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. For instance, it undergoes enzymatic reactions that lead to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

2H-Pyran-2-one, 5,6-dihydro-4-methyl- exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

4-methyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEASMBMVIKUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178526
Record name 2,3-Anhydromevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-87-5
Record name 2,3-Anhydromevalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Anhydromevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5,6-dihydro-2H-pyran-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-Pyran-2-one, 5,6-dihydro-4-methyl-
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Customer
Q & A

Q1: What is the origin of 4-Methyl-5,6-dihydro-2H-pyran-2-one and what organisms produce it?

A1: 4-Methyl-5,6-dihydro-2H-pyran-2-one is a naturally occurring α-pyrone compound. It has been isolated from several sources, including:

  • Endophytic fungi: It was found in Fusarium sp. F20, an endophytic fungus residing in the stems of the Chinese medicinal plant Mahonia fortunei [].
  • Antarctic soil fungi: It was also isolated from Aspergillus sydowii strain MS-19, a fungus found in soil samples from the Fildes Peninsula, Antarctica [].

Q2: Does 4-Methyl-5,6-dihydro-2H-pyran-2-one exhibit any biological activities?

A2: Yes, research indicates that this compound displays promising antifungal properties:

  • Activity against Candida albicans: 4-Methyl-5,6-dihydro-2H-pyran-2-one showed significant antifungal activity against Candida albicans, a common fungal pathogen, with a minimum inhibitory concentration (MIC) of 3.91 μg/mL []. This suggests its potential for development as an antifungal agent.

Q3: Are there other compounds structurally similar to 4-Methyl-5,6-dihydro-2H-pyran-2-one found in the same sources?

A3: Yes, both studies highlighted the presence of other structurally related compounds:

  • Fupyrones A and B: These novel α-pyrones were discovered alongside 4-Methyl-5,6-dihydro-2H-pyran-2-one in the Fusarium sp. F20 fungus [].
  • Versicone A and B, and (R)-(+)-sydowic acid: These polyketones were also isolated from the Aspergillus sydowii strain MS-19, suggesting a potential biosynthetic link between these compounds [].

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